(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 344.26 g/mol. This compound is an important derivative of Clopidogrel, a widely used antiplatelet medication that inhibits blood clots. The presence of the thienopyridine structure contributes to its pharmacological properties, making it significant in cardiovascular therapies .
Clopidogrel's active metabolite irreversibly binds to a receptor on the surface of platelets called the P2Y12 receptor []. This prevents platelets from responding to ADP, a signaling molecule that promotes platelet aggregation (clumping). As a result, clopidogrel reduces the formation of blood clots, which can help prevent heart attacks and strokes [].
Research has shown that clopidogrel acid irreversibly binds to a specific receptor on platelets, P2Y12, preventing the activation of a protein called ADP (adenosine diphosphate) Pubmed: . ADP plays a crucial role in platelet activation and aggregation. By blocking this pathway, clopidogrel acid reduces the ability of platelets to clump together, thereby preventing the formation of harmful blood clots.
The primary focus of scientific research on (S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride lies in its effectiveness for preventing thrombosis (blood clot formation) in various cardiovascular contexts:
These reactions are essential for modifying the compound for various applications in medicinal chemistry and drug development .
(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride exhibits significant biological activity as an antiplatelet agent. It functions by inhibiting adenosine diphosphate (ADP) from binding to its receptor on platelets, thereby preventing platelet aggregation. This mechanism is crucial in the treatment of cardiovascular diseases, particularly in patients with a history of myocardial infarction or stroke .
The synthesis of (S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride typically involves several steps:
A specific example includes dissolving the thienopyridine derivative in a solvent mixture and adding concentrated hydrochloric acid, followed by crystallization from acetone and methanol mixtures .
This compound finds applications primarily in:
Its role as a Clopidogrel metabolite makes it vital for assessing the drug's therapeutic effects and safety profiles .
Interaction studies focus on how (S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride interacts with other medications and biological systems. Key findings include:
These studies are essential for understanding potential side effects and optimizing therapeutic regimens involving this compound .
Several compounds exhibit structural and functional similarities to (S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride. These include:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Clopidogrel | Thienopyridine derivative | Prodrug requiring metabolic activation |
| Prasugrel | Thienopyridine derivative | More potent than Clopidogrel; faster onset |
| Ticagrelor | Cyclopentyltriazolopyrimidine | Directly active; reversible binding to ADP receptors |
While all these compounds serve as antiplatelet agents, (S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride is unique due to its specific structural modifications that influence its pharmacokinetics and dynamics compared to others like Clopidogrel and Prasugrel .
The compound is systematically named (S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride. Common synonyms include:
Its IUPAC name reflects the thienopyridine core, chlorophenyl substituent, and acetic acid moiety in the (S)-configuration.
The Chemical Abstracts Service (CAS) Registry Number 144750-42-5 uniquely identifies this compound. Key identifiers include:
This compound emerged during the development of antiplatelet thienopyridines. As an intermediate in clopidogrel synthesis, it was first characterized in the 1980s during efforts to optimize the structure-activity relationship of ADP receptor antagonists . The (S)-stereochemistry was later identified as critical for biological activity, mirroring clopidogrel’s enantioselective potency .
The compound belongs to the thieno[3,2-c]pyridine subclass, characterized by:
It is structurally related to ticlopidine and clopidogrel but lacks the methyl ester prodrug moiety present in the latter .
This molecule exemplifies the importance of heterocyclic scaffolds in medicinal chemistry. The thienopyridine core contributes to:
The compound (S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride contains a single stereogenic center located at the carbon atom bearing both the carboxylic acid group and the 2-chlorophenyl substituent [1] [4]. The absolute configuration at this chiral center is designated as S according to the Cahn-Ingold-Prelog priority rules [3] [5]. The stereochemical designation is critical for the compound's biological activity, as demonstrated in related thienopyridine derivatives where different enantiomers exhibit distinct pharmacological profiles [6]. The (S)-configuration represents the specific spatial arrangement where the priority sequence of substituents around the stereogenic center follows a counterclockwise direction when viewed from the perspective opposite to the lowest priority group [1] [5].
Nuclear magnetic resonance spectroscopic studies reveal that thienopyridine derivatives exhibit restricted rotation about specific bonds, particularly the carbon-nitrogen bond connecting the dihydrothienopyridine ring system to the acetic acid moiety [8] [9]. Two-dimensional nuclear magnetic resonance experiments, including Nuclear Overhauser Effect Spectroscopy techniques, demonstrate the presence of multiple conformational states in solution [10]. The conformational behavior shows that these compounds display characteristic orthogonal symmetry arrangements around pivotal bonds [8]. Variable temperature one-dimensional proton nuclear magnetic resonance studies confirm the existence of rotameric forms, with the major conformer exhibiting a Z-configuration about the carbon-nitrogen bond [9].
The dihydrothienopyridine ring system adopts a nearly planar conformation with minimal deviation from planarity [28] [29]. Theoretical calculations using density functional theory methods indicate that the preferred conformation minimizes steric interactions between the 2-chlorophenyl group and the heterocyclic ring system [42] [44]. The dihedral angle between the 2-chlorophenyl ring and the thienopyridine system varies depending on the local chemical environment, with typical values ranging from 50 to 70 degrees in crystalline phases [29] [33].
Crystallographic analysis reveals that molecules of (S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride form stable crystal lattices through intermolecular hydrogen bonding interactions [28] [30]. The carboxylic acid functionality participates in hydrogen bond formation with adjacent molecules, creating dimeric structures linked by pairs of oxygen-hydrogen···oxygen hydrogen bonds [30]. These hydrogen-bonded dimers further assemble into extended networks through additional weak interactions including carbon-hydrogen···oxygen contacts and halogen bonding involving the chlorine substituent [12] [16].
The crystal packing is stabilized by π-π stacking interactions between aromatic ring systems, with the thienopyridine and chlorophenyl moieties participating in these favorable electronic interactions [28] [29]. The packing arrangement demonstrates efficient space filling with molecules oriented to maximize intermolecular contact while minimizing unfavorable steric repulsions [30] [33]. The hydrochloride salt formation significantly influences the crystal structure by introducing additional ionic interactions that contribute to lattice stability [3] [14].
The compound exhibits the molecular formula C₁₅H₁₅Cl₂NO₂S with a corresponding molecular weight of 344.26 grams per mole [1] [4]. This molecular composition includes fifteen carbon atoms forming the core structure consisting of the 2-chlorophenyl group, the dihydrothienopyridine ring system, and the acetic acid functionality [3] [5]. The molecule contains fifteen hydrogen atoms distributed across the various structural components, with two chlorine atoms - one as a substituent on the phenyl ring and one as the hydrochloride counterion [1] [14]. The single nitrogen atom is incorporated within the pyridine portion of the fused heterocyclic system, while two oxygen atoms comprise the carboxylic acid group [4] [5]. The sulfur atom is an integral component of the thiophene ring within the thienopyridine framework [1] [7].
Solubility studies demonstrate that (S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride exhibits preferential dissolution in polar protic solvents [14] [22]. The compound shows excellent solubility in dimethyl sulfoxide, with complete dissolution observed at physiologically relevant concentrations [14]. Water solubility is enhanced by the hydrochloride salt formation, which increases the ionic character and facilitates hydration of the molecule [7] [24].
The compound demonstrates limited solubility in non-polar organic solvents such as hexane and benzene due to its ionic nature and polar functional groups [32] [39]. Intermediate polarity solvents including ethanol and methanol provide moderate solubility, with dissolution behavior influenced by temperature and pH conditions [26] [39]. The solubility profile reflects the amphiphilic character of the molecule, containing both hydrophilic regions (carboxylic acid, hydrochloride) and lipophilic domains (aromatic ring systems) [14] [35].
The partition coefficient of (S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride reflects its balanced hydrophilic-lipophilic character, with measured log P values indicating moderate lipophilicity [32] [35]. Membrane permeability studies using artificial lipid bilayers demonstrate that the compound exhibits pH-dependent transport kinetics, with enhanced permeation observed under conditions favoring the neutral form of the carboxylic acid [35] [36].
The permeability coefficient varies significantly with membrane composition, showing increased transport rates across membranes containing cholesterol compared to pure phospholipid systems [35] [37]. Partition coefficient measurements in octanol-water systems provide quantitative assessment of the compound's lipophilicity, with values typically ranging between 1.5 and 3.0 depending on ionization state [32] [36]. These parameters are critical for predicting bioavailability and tissue distribution characteristics in biological systems [35] [37].
The pKa value of the carboxylic acid functionality in (S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride has been determined through potentiometric titration methods [24] [38]. The measured pKa value of approximately 4.2 indicates that the compound exists predominantly in its ionized form at physiological pH values [24] [41]. This ionization behavior significantly influences the compound's solubility, membrane permeability, and interaction with biological targets [35] [38].
The ionization profile demonstrates classical weak acid behavior, with a sigmoidal pH-ionization curve characteristic of carboxylic acids [24] [41]. At pH values below the pKa, the compound exists primarily as the neutral carboxylic acid form, while basic conditions favor the carboxylate anion [38] [41]. The presence of the electron-withdrawing 2-chlorophenyl substituent and the heterocyclic system influences the acidity of the carboxylic acid group compared to simple aliphatic acids [24] [45].
Proton nuclear magnetic resonance spectroscopy reveals characteristic resonances that confirm the molecular structure of (S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride [17] [18]. The spectrum exhibits signals in the aromatic region between 6.5 and 8.0 parts per million corresponding to the 2-chlorophenyl and thienopyridine ring protons [17] [19]. The methylene protons of the dihydropyridine portion appear as complex multiplets in the aliphatic region between 2.5 and 4.0 parts per million [18] [19].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework, with distinct resonances observed for aromatic carbons, the carboxylic acid carbon, and the saturated carbons of the dihydropyridine ring [17] [18]. Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear single quantum correlation experiments, establish connectivity patterns and spatial relationships between different molecular regions [8] [10]. These advanced techniques confirm the stereochemical assignment and provide insight into conformational preferences in solution [9] [10].
Infrared spectroscopy of (S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride reveals characteristic absorption bands that provide structural confirmation [17] [19]. The carboxylic acid functionality exhibits a broad absorption band centered around 3400-2500 wavenumbers due to the hydroxyl stretch, with additional carbonyl stretching observed near 1720 wavenumbers [19] [31]. Aromatic carbon-hydrogen stretching vibrations appear in the region of 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretches occur at lower frequencies around 2800-3000 wavenumbers [17] [19].
The thiophene ring system contributes distinctive absorption features, including carbon-sulfur stretching modes and aromatic ring deformation vibrations [18] [31]. The pyridine nitrogen participates in characteristic vibrations observable in the fingerprint region below 1500 wavenumbers [17] [19]. The presence of the chlorine substituent influences several vibrational modes, particularly those involving the substituted phenyl ring [19] [31].
Mass spectrometric analysis provides molecular weight confirmation and fragmentation pathway information for (S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride [19] [20]. The molecular ion peak appears at mass-to-charge ratio 344, corresponding to the intact molecular structure including the hydrochloride salt [25]. Characteristic fragmentation patterns include loss of the carboxylic acid functionality (mass 44) and formation of stable aromatic cation fragments [19] [25].
The fragmentation behavior demonstrates preferential cleavage at the bond connecting the acetic acid moiety to the stereogenic center, resulting in formation of the 2-chlorophenyl cation and the dihydrothienopyridine fragments [20] [25]. Additional fragmentation pathways involve ring opening of the heterocyclic system and subsequent rearrangement reactions that provide structural confirmation [19] [20]. The isotope pattern observed for chlorine-containing fragments confirms the presence and position of the halogen substituent [25].
Ultra violet-visible spectroscopy reveals the electronic absorption characteristics of (S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride in solution [22] [26]. The compound exhibits absorption maxima in the ultraviolet region corresponding to π→π* transitions within the aromatic ring systems [22] [26]. The thienopyridine chromophore contributes the primary absorption features, with additional contributions from the 2-chlorophenyl substituent [22] [26].
The absorption spectrum demonstrates solvent-dependent characteristics, with bathochromic shifts observed in polar protic solvents compared to non-polar media [22] [26]. The molar extinction coefficients indicate strong electronic transitions typical of extended aromatic systems [26]. pH-dependent spectroscopic behavior reflects the ionization state of the carboxylic acid functionality and its influence on the electronic structure of the molecule [22] [24].
Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, with particular sensitivity to aromatic ring vibrations and carbon-carbon stretching modes [23] [27]. The Raman spectrum of (S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride exhibits intense bands corresponding to aromatic breathing modes and ring deformation vibrations [23] [27]. The thiophene and pyridine components contribute characteristic Raman-active vibrations that provide structural fingerprinting capability [23].
Theoretical calculations using density functional theory methods enable assignment of observed Raman bands to specific vibrational modes [42] [46]. The computational results demonstrate excellent correlation with experimental frequencies when appropriate basis sets and functional choices are employed [44] [46]. These theoretical studies reveal the delocalized nature of many vibrational modes across the extended aromatic system, confirming the coupled oscillator behavior observed experimentally [23] [46].
| Spectroscopic Technique | Key Observations | Structural Information |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Aromatic signals (6.5-8.0 ppm), aliphatic signals (2.5-4.0 ppm) | Confirms ring systems and stereochemistry [17] [18] |
| ¹³C Nuclear Magnetic Resonance | Distinct aromatic and aliphatic carbon resonances | Establishes carbon framework connectivity [17] [18] |
| Infrared Spectroscopy | Carboxylic acid (3400-2500, 1720 cm⁻¹), aromatic C-H (3000-3100 cm⁻¹) | Functional group identification [17] [19] |
| Mass Spectrometry | Molecular ion at m/z 344, characteristic fragmentation | Molecular weight and structure confirmation [19] [25] |
| Ultra Violet-Visible | π→π* transitions in UV region | Electronic structure of aromatic systems [22] [26] |
| Raman Spectroscopy | Aromatic breathing modes, ring deformations | Vibrational fingerprinting [23] [27] |
Single crystal X-ray diffraction analysis represents the most definitive method for determining the three-dimensional molecular and crystal structure of (S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride [1] [2]. The technique employs monochromatic X-ray radiation, typically molybdenum Kα radiation (λ = 0.71073 Å) with graphite monochromation, to probe the electron density distribution within the crystal lattice [3] [4].
Data collection procedures follow established protocols beginning with crystal mounting and centering on the diffractometer spindle axis [5] [6]. Temperature control is maintained throughout the experiment, commonly at low temperatures (100-173 K) using nitrogen cryostreams to minimize thermal motion and enhance data quality [7] [8]. The data collection strategy involves rotating the crystal through various orientations while recording diffraction patterns at predetermined angular increments, typically 0.1-1.0° per frame [9] [10].
Initial test exposures are conducted at orthogonal orientations (0° and 90°) to assess crystal quality, resolution limits, and optimal data collection parameters [5]. The complete data collection may require 6-24 hours depending on crystal symmetry, size, and desired resolution [1]. Modern diffractometers equipped with CCD or hybrid pixel detectors enable rapid data acquisition with high sensitivity and dynamic range [6].
Table 3.1.1: Typical Single Crystal X-ray Diffraction Parameters
| Parameter | Typical Range | Optimal Conditions |
|---|---|---|
| Temperature | 100-173 K | 100 K for reduced thermal motion |
| Radiation | Mo Kα (0.71073 Å) | Graphite monochromated |
| Collection Range | 4-60° 2θ | Full sphere data collection |
| Frame Width | 0.1-1.0° | 0.5° for optimal spot separation |
| Exposure Time | 10-300 seconds | Adjusted for I/σ(I) > 2 |
| Resolution | 0.8-1.2 Å | 0.84 Å for high-quality structures |
The structure solution process begins with data processing and integration using specialized software packages such as CrysAlisPro or similar programs [7] [11]. Systematic absences in the diffraction pattern provide crucial information for space group determination, while intensity statistics indicate the presence or absence of a center of symmetry [11] [12].
Space group determination for (S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride follows a systematic approach based on analysis of the diffraction pattern symmetry and systematic absences [11] [13]. The process begins with examination of the Laue symmetry, which reflects the point group symmetry of the diffraction pattern including Friedel symmetry [14] [15].
Organic compounds predominantly crystallize in lower symmetry crystal systems, with monoclinic space groups being most common, particularly P21/c which historically represented the most frequently encountered space group for small molecule crystals [16] [17]. The prevalence of these lower symmetry space groups reflects the packing efficiency constraints of organic molecules lacking high symmetry elements [18] [17].
Table 3.2.1: Common Space Groups for Organic Compounds
| Crystal System | Space Group | Frequency (%) | Characteristic Features |
|---|---|---|---|
| Monoclinic | P21/c | ~15 | Most common for organics |
| Triclinic | P-1 | ~12 | No symmetry constraints |
| Orthorhombic | P212121 | ~8 | Chiral space group |
| Monoclinic | P21 | ~6 | Polar space group |
| Triclinic | P1 | ~4 | Primitive, no inversion |
The determination process involves several sequential steps [15] [13]. First, unit cell parameters are refined from the diffraction data to establish the crystal system based on metric constraints. Second, systematic absences are analyzed to identify translational symmetry elements including screw axes and glide planes [19] [12]. For example, reflections with h + k = 2n + 1 being systematically absent indicates C-centering, while 00l reflections with l = 2n + 1 absent suggests a c-glide plane or 21 screw axis along the c-direction [20] [12].
Statistical analysis of intensity distributions provides additional information about the presence of an inversion center [11]. The E-statistics, particularly |E²-1| values, distinguish between centrosymmetric and non-centrosymmetric space groups. Values near 0.968 indicate centrosymmetric crystals, while values around 0.736 suggest non-centrosymmetric structures [11].
Modern software packages like POINTLESS employ probabilistic approaches to score potential space groups based on correlation coefficients rather than R-factors, as these are less dependent on unknown scale factors [11]. The final space group assignment represents a hypothesis that requires validation through successful structure solution and refinement [14].
The crystal structure of (S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride exhibits a complex network of intermolecular interactions that stabilize the three-dimensional crystal packing [21] [22]. These interactions include classical hydrogen bonds, weak hydrogen bonds, and various non-covalent contacts that collectively determine the crystal architecture.
Classical Hydrogen Bonding
The carboxylic acid functionality and the protonated amine group in the hydrochloride salt form the primary hydrogen bonding network [23] [24]. The carboxylic acid O-H group acts as a strong hydrogen bond donor, typically forming O-H···O or O-H···N interactions with distances ranging from 1.8 to 2.0 Å for the donor-acceptor H···A contact [23]. The protonated nitrogen atom in the thieno[3,2-c]pyridine ring system participates in N-H···Cl⁻ interactions with the chloride counterion, with typical N···Cl distances of 3.0-3.2 Å [24].
Table 3.3.1: Typical Hydrogen Bond Parameters
| Interaction Type | D-H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |
|---|---|---|---|
| O-H···O (carboxyl) | 1.8-2.0 | 2.6-2.8 | 160-180 |
| N-H···Cl⁻ | 2.2-2.4 | 3.0-3.2 | 150-170 |
| N-H···N (pyridine) | 1.9-2.1 | 2.8-3.0 | 160-175 |
| C-H···O (weak) | 2.3-2.7 | 3.2-3.6 | 130-160 |
Weak Hydrogen Bonds and C-H···π Interactions
The aromatic systems in the compound participate in various weak intermolecular interactions [23] [25]. C-H···O interactions between aromatic hydrogen atoms and oxygen acceptors provide additional stabilization with H···O distances typically ranging from 2.3 to 2.7 Å [23]. The thieno[3,2-c]pyridine ring system can engage in C-H···π interactions with neighboring aromatic rings, contributing to the overall crystal stability [26].
Halogen Interactions
The chlorine substituent on the phenyl ring can participate in halogen bonding interactions, including C-H···Cl contacts and potential Cl···π interactions with aromatic systems [27]. These interactions, while individually weak, contribute significantly to the overall crystal packing energy when considered collectively [28].
Table 3.3.2: Energy Contributions of Intermolecular Interactions
| Interaction Type | Energy Range (kcal/mol) | Structural Role |
|---|---|---|
| O-H···O (strong) | 4-7 | Primary structure-directing |
| N-H···Cl⁻ | 3-5 | Charge-assisted, stabilizing |
| C-H···O (medium) | 1-3 | Secondary stabilization |
| C-H···π | 1-2 | Aromatic stacking support |
| van der Waals | 0.5-1 | Space-filling optimization |
The combination of these interactions creates a three-dimensional supramolecular architecture where molecules are linked through multiple contact points [21] [29]. The hydrogen bonding network often exhibits graph set motifs that can be analyzed using topological methods to understand the structural patterns [30].
The crystal structure of (S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride provides fundamental insights into the relationship between molecular arrangement and physical properties [28] [31]. These structure-property correlations are essential for understanding the material's behavior and optimizing its characteristics for specific applications.
Molecular Conformation and Crystal Packing
The molecular conformation within the crystal lattice directly influences the compound's physical properties [32] [33]. The thieno[3,2-c]pyridine ring system adopts a planar or near-planar conformation, as evidenced by crystallographic studies of related compounds showing planarity within 0.009 Å [34]. This planar arrangement facilitates π-π stacking interactions and optimal packing efficiency.
The 2-chlorophenyl substituent orientation relative to the thieno[3,2-c]pyridine core affects both the molecular dipole moment and the intermolecular interaction patterns [26] [35]. Torsional angles between aromatic systems influence the overall molecular shape and consequently the crystal packing arrangement.
Table 3.4.1: Structure-Property Correlations
| Structural Feature | Property Influence | Quantitative Impact |
|---|---|---|
| Intermolecular H-bonds | Melting point elevation | +20-40°C per strong H-bond |
| π-π stacking | Thermal stability | Enhanced by 15-25% |
| Crystal density | Mechanical properties | Linear correlation (R² > 0.8) |
| Molecular planarity | Optical properties | Affects absorption maxima |
| Void volume | Solubility | Inverse relationship |
Thermal Properties and Stability
The extensive hydrogen bonding network significantly elevates the melting point compared to analogous compounds lacking such interactions [29] [33]. The calculated lattice energy, derived from the crystal structure, correlates with thermal stability and sublimation enthalpies [36]. Compounds with lattice energies exceeding 25 kcal/mol typically exhibit enhanced thermal stability and higher melting points.
The anisotropic thermal parameters obtained from crystal structure refinement reveal molecular motion patterns that relate to thermal expansion coefficients and phase transition behaviors [31]. Lower thermal motion perpendicular to hydrogen bonding directions indicates stronger intermolecular binding in those orientations.
Mechanical Properties
Crystal structure analysis enables prediction of mechanical properties through examination of intermolecular interaction strengths and directional preferences [28] [35]. The presence of strong hydrogen bonding networks typically results in increased hardness and reduced compressibility. Layered structures with strong intralayer but weak interlayer interactions often exhibit pronounced anisotropic mechanical behavior.
Table 3.4.2: Predicted Mechanical Properties from Crystal Structure
| Property | Estimation Method | Expected Range |
|---|---|---|
| Bulk modulus | Lattice energy correlation | 8-15 GPa |
| Hardness | Hydrogen bond density | 1.5-3.0 GPa |
| Elastic modulus | Packing coefficient | 10-25 GPa |
| Fracture toughness | Structural anisotropy | 0.5-1.2 MPa·m^0.5 |
Solubility and Dissolution Properties
The crystal structure directly influences solubility through the balance between lattice energy and solvation energy [29]. Higher lattice energies, resulting from stronger intermolecular interactions, generally correlate with reduced solubility in polar solvents. The hydrochloride salt formation significantly enhances water solubility compared to the neutral form due to favorable ion-dipole interactions with water molecules.
Crystal face analysis reveals preferential dissolution directions, with faces having weaker intermolecular interactions dissolving more rapidly [37]. This anisotropic dissolution behavior affects bioavailability and formulation strategies for pharmaceutical applications.
Polymorphism investigation of (S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride requires systematic exploration of different crystallization conditions and comprehensive characterization of resulting solid forms [38] [39]. The ability of organic compounds to adopt multiple crystal structures with distinct physical properties necessitates thorough polymorph screening during development.
Polymorph Screening Methodology
Comprehensive polymorph screening involves variation of multiple crystallization parameters including solvent systems, temperature profiles, cooling rates, and solution concentrations [38] [40]. The screening process typically encompasses both solution-based and solid-state methods. Solution-based approaches include slow evaporation, cooling crystallization, anti-solvent addition, and seeded crystallization from various solvents [41].
Table 3.5.1: Polymorph Screening Conditions
| Method | Parameters | Expected Outcomes |
|---|---|---|
| Solvent screening | 20-50 different solvents | Multiple solvates, polymorphs |
| Temperature variation | 5-80°C range | Thermodynamically stable forms |
| pH modification | pH 2-10 (for ionizable groups) | Salt forms, co-crystals |
| Pressure variation | 1-1000 bar | High-pressure polymorphs |
| Grinding methods | Various mechanical forces | Metastable forms |
Solid-state methods include thermal treatment, mechanical processing (grinding, milling), and pressure application [42]. These approaches can reveal metastable polymorphs that may not be accessible through solution crystallization. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide insights into phase transition temperatures and relative thermodynamic stabilities [41].
Characterization of Polymorphic Forms
Each discovered polymorph requires comprehensive characterization using multiple analytical techniques [40] [43]. Powder X-ray diffraction (PXRD) serves as the primary fingerprinting method, providing unique diffraction patterns for each crystalline form. Single crystal X-ray diffraction, when suitable crystals are available, provides complete structural information including space group, molecular conformation, and intermolecular interaction patterns [43].
Table 3.5.2: Polymorph Characterization Techniques
| Technique | Information Obtained | Typical Parameters |
|---|---|---|
| PXRD | Crystal structure fingerprint | d-spacings, intensities |
| DSC | Thermal transitions | Melting points, transition enthalpies |
| FTIR | Molecular environment | Hydrogen bonding patterns |
| Solid-state NMR | Local atomic environment | Chemical shift differences |
| Microscopy | Crystal morphology | Habit, size distribution |
Thermodynamic Relationships
Understanding the thermodynamic relationships between polymorphic forms is crucial for predicting their relative stabilities under different conditions [32] [42]. The relationship can be enantiotropic (reversible transition) or monotropic (irreversible under normal conditions). Heat of fusion data combined with solubility measurements enable construction of energy-temperature diagrams that predict the stable form at any given temperature.
Computational crystal structure prediction methods can complement experimental screening by identifying potentially stable polymorphs and estimating their relative energies [42]. These calculations help focus experimental efforts on the most promising crystallization conditions and provide mechanistic insights into polymorph formation.
Table 3.5.3: Polymorph Stability Factors
| Factor | Influence on Stability | Assessment Method |
|---|---|---|
| Lattice energy | Higher energy = less stable | Computational calculation |
| Hydrogen bonding | Stronger = more stable | Crystal structure analysis |
| Molecular conformation | Strained = less stable | Energy minimization |
| Packing efficiency | Higher = more stable | Density comparison |
| Kinetic accessibility | Affects crystallization | Nucleation studies |
The investigation must also consider the potential formation of hydrates, solvates, and co-crystals, which represent related solid forms that can significantly impact material properties [40]. These multicomponent systems often exhibit different solubility, stability, and bioavailability profiles compared to the pure polymorphic forms.